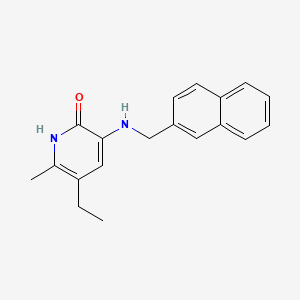
3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with ethyl, methyl, and naphthylmethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-naphthylmethylamine, which is then reacted with ethyl and methyl-substituted pyridinone derivatives under controlled conditions. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Naphthyl ketones, pyridinone derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
Applications De Recherche Scientifique
3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminodihydropyrimidines: These compounds share a similar pyridinone core but differ in their substitution patterns and functional groups.
Naphthylmethyl Derivatives: Compounds like 2-naphthylmethylamine and its derivatives have similar structural features but different reactivity and applications.
Uniqueness
3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
135525-74-5 |
|---|---|
Formule moléculaire |
C19H20N2O |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
5-ethyl-6-methyl-3-(naphthalen-2-ylmethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C19H20N2O/c1-3-15-11-18(19(22)21-13(15)2)20-12-14-8-9-16-6-4-5-7-17(16)10-14/h4-11,20H,3,12H2,1-2H3,(H,21,22) |
Clé InChI |
PYCFOMVUDZAQSS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
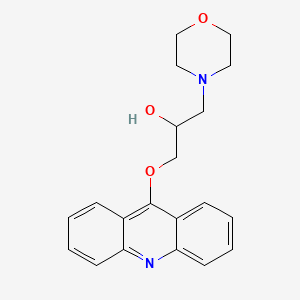


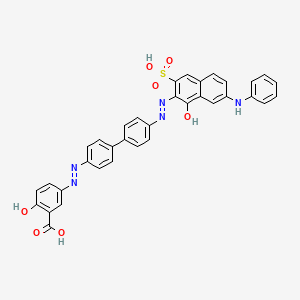
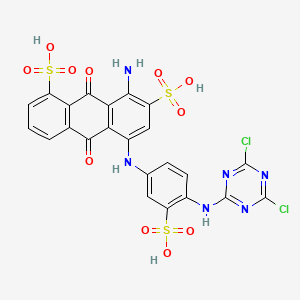
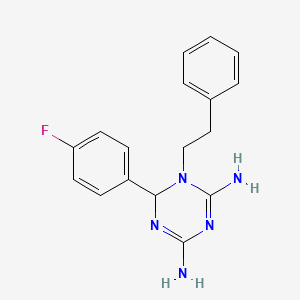
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
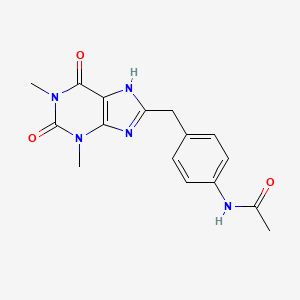
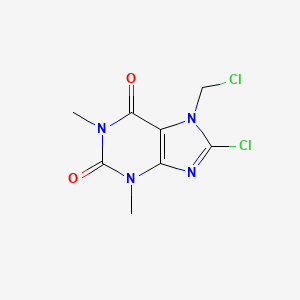


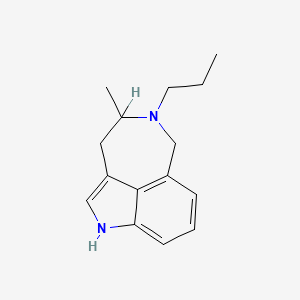
![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)
